molecular formula C7H5BrF4N2O B13429611 5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine

5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine

Cat. No.: B13429611
M. Wt: 289.02 g/mol
InChI Key: AWISWSBFIGIVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H5BrF4N2O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring, along with two amine groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine typically involves multi-step reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethoxy group and two amine groups.

Properties

Molecular Formula

C7H5BrF4N2O

Molecular Weight

289.02 g/mol

IUPAC Name

5-bromo-4-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine

InChI

InChI=1S/C7H5BrF4N2O/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1H,13-14H2

InChI Key

AWISWSBFIGIVOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)N)N

Origin of Product

United States

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